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Sodium;oxidooxy(oxo)borane;tetrahydrate

Cat. No.: B079326
CAS No.: 10486-00-7
M. Wt: 100.82 g/mol
InChI Key: NUFUTDNNBBRJOH-UHFFFAOYSA-N
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Description

Historical Perspectives on Perborate (B1237305) Chemistry and Discovery

The journey of sodium perborate began in 1898 with its independent discovery by Russian-Polish chemist Sebastian Tanatar and, separately, by P. Melikoff and L. Pissadewsky. wikipedia.org Tanatar's method involved the electrolysis of a sodium borate (B1201080) solution, while Melikoff and Pissadewsky prepared it by treating sodium borate with hydrogen peroxide in an alkaline solution. wikipedia.org

The early 20th century marked the commencement of industrial-scale production of sodium perborate. researchgate.net Initially, a wet chemical process was employed, utilizing boron concentrates, hydrogen peroxide, and sodium hydroxide (B78521) as raw materials. researchgate.net However, the limited availability of hydrogen peroxide at the time led to a shift towards an electrolytic process for a period. researchgate.net

A significant milestone in the history of sodium perborate was the development of a commercially viable chemical synthesis process in 1904 by Dr. Otto Liebknecht at Degussa (now part of Evonik Industries). This breakthrough paved the way for its widespread application. In 1907, the company Henkel & Cie. incorporated Degussa's sodium perborate into a laundry detergent, which they named Persil—a portmanteau of "perborate" and "silicate." This innovation revolutionized household cleaning by providing a self-acting bleaching agent, rendering the laborious process of sun bleaching obsolete. researchgate.net

Structural Elucidation and Anionic Speciation of Sodium Perborate Tetrahydrate

For a considerable time, the structure of sodium perborate was incorrectly assumed to be a simple adduct of sodium metaborate (B1245444) and hydrogen peroxide. However, modern analytical techniques have revealed a more complex and fascinating structure. Sodium perborate tetrahydrate is not a true tetrahydrate of NaBO₃, but rather a sodium salt of a dimeric peroxoborate anion with the correct chemical formula Na₂[B₂(O₂)₂(OH)₄]·6H₂O. wikipedia.orgatamanchemicals.com This is often referred to as sodium perborate hexahydrate in more recent literature to reflect the six molecules of water of crystallization. The historically named "tetrahydrate" designation arose from the earlier, less accurate formulation.

The core of the structure is the dimeric anion, [B₂(O₂)₂(OH)₄]²⁻, which features a six-membered ring with a chair conformation, consisting of two boron atoms, two peroxo groups (-O-O-), and two oxygen atoms. wikipedia.orgatamanchemicals.com Each boron atom is tetrahedrally coordinated to two hydroxyl (-OH) groups and two oxygen atoms from the peroxo bridges.

When dissolved in water, sodium perborate undergoes hydrolysis, releasing hydrogen peroxide and borate ions. wikipedia.org However, it is not simply a mixture of these components in solution. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, have demonstrated that in aqueous solutions, an equilibrium exists that involves various peroxoborate anionic species. atamanchemicals.comorganic-chemistry.org The initial hydrolysis product is believed to be [(HO)₂B(OH)(OOH)]⁻. wikipedia.org As the concentration and pH change, this can further equilibrate to form other species such as [B(OH)₃(OOH)]⁻, [B(OH)₂(OOH)₂]⁻, [B(OH)(OOH)₃]⁻, and ultimately [B(OOH)₄]⁻ with an excess of hydrogen peroxide. wikipedia.orgatamankimya.com The presence of these peroxoborate anions in solution is significant as they can deliver the hydroperoxide anion (HOO⁻) at a lower pH than hydrogen peroxide alone, influencing its reactivity. organic-chemistry.org

Interactive Data Table: Properties of Sodium Perborate Tetrahydrate

PropertyValue
IUPAC Namesodium;oxidooxy(oxo)borane;tetrahydrate
Chemical FormulaNaBO₃·4H₂O
Molar Mass153.86 g/mol
AppearanceWhite crystalline powder
Melting Point63 °C (decomposes)
Solubility in Water2.3 g/100 mL at 20 °C

Evolution of Research Paradigms in Perborate Science

The research trajectory of sodium perborate has evolved significantly from its initial application as a bulk commodity for bleaching. For decades, its primary role was as a stable source of active oxygen in laundry detergents and cleaning products. belinka-perkemija.com This application relies on the release of hydrogen peroxide at elevated temperatures (typically above 60 °C), which acts as the bleaching agent. wikipedia.org

The paradigm began to shift as chemists recognized the potential of sodium perborate as a versatile and convenient oxidizing agent in organic synthesis. organic-chemistry.org It offers several advantages over concentrated hydrogen peroxide solutions, which can be hazardous and unstable. organic-chemistry.org This realization opened up a new field of research focused on harnessing its reactivity for specific chemical transformations.

In contemporary chemical research, sodium perborate is utilized in a wide array of oxidation reactions. For instance, it can efficiently convert thioethers to sulfoxides and sulfones, and organoboranes to alcohols. wikipedia.orgacs.org When combined with acetic acid, it forms a more potent oxidizing system capable of converting aromatic aldehydes to carboxylic acids and aromatic amines to nitro compounds. organic-chemistry.org The mechanism is thought to involve the formation of peroxyacetic acid or intermediate peracetoxyboron species. organic-chemistry.org

Beyond organic synthesis, research has explored more specialized applications. In dentistry, it has been used as a tooth bleaching agent for non-vital root-treated teeth. wikipedia.orgnih.gov Its antiseptic properties have led to its use as a disinfectant and as a preservative in some eye drop formulations. belinka-perkemija.com More recent research has even investigated its role in advanced oxidation processes for environmental remediation, such as the degradation of organic pollutants in water. researchgate.net The evolution from a simple bleaching agent to a multifaceted chemical tool underscores the dynamic nature of perborate science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH3NaO4 B079326 Sodium;oxidooxy(oxo)borane;tetrahydrate CAS No. 10486-00-7

Properties

CAS No.

10486-00-7

Molecular Formula

BH3NaO4

Molecular Weight

100.82 g/mol

IUPAC Name

sodium;oxidooxy(oxo)borane;tetrahydrate

InChI

InChI=1S/BHO3.Na.H2O/c2-1-4-3;;/h3H;;1H2

InChI Key

NUFUTDNNBBRJOH-UHFFFAOYSA-N

SMILES

B(=O)O[O-].O.O.O.O.[Na+]

Canonical SMILES

B(=O)OO.O.[Na]

Related CAS

11138-47-9 (Parent)

Origin of Product

United States

Synthesis Methodologies and Crystallization Science of Sodium;oxidooxy Oxo Borane;tetrahydrate

Advanced Synthetic Routes and Process Optimization

The manufacturing of sodium perborate (B1237305) tetrahydrate can be achieved through various chemical and electrochemical methods. The most prevalent industrial method involves a wet chemical process, while electrolytic routes offer an alternative approach.

Chemical Reaction Pathways for Sodium Perborate Tetrahydrate Formation

The primary chemical route for producing sodium perborate tetrahydrate involves a two-step process. karlancer.com Initially, a sodium metaborate (B1245444) solution is prepared by reacting borax (B76245) (sodium tetraborate) with sodium hydroxide (B78521). karlancer.comwikipedia.orgatamanchemicals.com Subsequently, this solution is reacted with hydrogen peroxide to form sodium perborate tetrahydrate, which then crystallizes. karlancer.comprepchem.combelchem.com

The key reactions can be summarized as follows:

Formation of Sodium Metaborate: Na₂B₄O₇ + 2 NaOH → 4 NaBO₂ + H₂O wikipedia.org

Formation of Sodium Perborate Tetrahydrate: 2 NaBO₂ + 2 H₂O₂ + 6 H₂O → Na₂B₂O₄(OH)₄·6H₂O (often written as NaBO₃·4H₂O) wikipedia.org Alternatively, the reaction can be depicted as starting from borax pentahydrate and sodium hydroxide to form a sodium metaborate solution, which then reacts with hydrogen peroxide. karlancer.com

A typical laboratory-scale synthesis involves dissolving borax and sodium hydroxide in warm water, cooling the solution, and then slowly adding hydrogen peroxide. prepchem.com The solution is further cooled to induce the crystallization of fine sodium perborate tetrahydrate crystals. prepchem.com

Electrolytic Synthesis Approaches for Sodium Perborate Compounds

An alternative to the chemical pathway is the electrolytic synthesis of sodium perborate. This method involves the electrolysis of an aqueous solution containing borax and sodium carbonate. wikipedia.orgcsircentral.netatamanchemicals.com In this process, a platinum anode and a stainless steel or copper cathode are typically used. csircentral.netatamanchemicals.com

The addition of substances like potassium dichromate and sodium silicate (B1173343) has been reported to improve the yield. wikipedia.orgatamanchemicals.com The fundamental principle of this method is the in-situ generation of an oxidizing agent through electrolysis, which then reacts with the borate (B1201080) solution. While historically significant, this method has seen variations in operating conditions. csircentral.net

Influence of Reaction Parameters on Product Characteristics

The characteristics of the final sodium perborate tetrahydrate product are highly dependent on the control of various reaction parameters. These parameters influence crystal size, bulk density, and stability.

Key parameters and their effects are detailed in the table below:

ParameterInfluence on Product Characteristics
Temperature The reaction is exothermic, and cooling is necessary to control crystallization. Reaction temperatures are typically maintained between 5 and 40 °C. karlancer.com Higher temperatures can favor the decomposition of the perborate. csircentral.net
Reactant Concentration The concentration of sodium metaborate and hydrogen peroxide affects the supersaturation of the solution, which in turn influences nucleation and crystal growth rates. google.com
pH The pH of the solution can impact the stability of the hydrogen peroxide and the final product.
Agitation/Mixing Proper mixing ensures uniform reaction conditions and can influence the crystal size distribution.
Additives Surfactants may be added to control the crystal size. wikipedia.orgatamanchemicals.com Stabilizers like magnesium silicate can be used to improve current efficiency in electrolytic processes by reducing perborate decomposition. csircentral.net

Crystallization Kinetics and Growth Mechanisms

The crystallization of sodium perborate tetrahydrate is a critical step that dictates the physical properties of the final product. Understanding the kinetics of nucleation and crystal growth is essential for process control and optimization.

Primary Nucleation Kinetics and Metastable Zone Width Determination

Primary nucleation is the initial formation of new crystals in a solution devoid of any existing crystals. The kinetics of this process are often studied by measuring the metastable zone width (MSZW). researchgate.net The MSZW is the region of supersaturation where a solution can exist without spontaneous crystallization. pbworks.commt.com

Determining the MSZW is crucial for designing and controlling a crystallization process. pbworks.comfuture4200.com It is influenced by factors such as the cooling rate, saturation temperature, and the presence of impurities. pbworks.com The polythermal technique is a common method used to determine the MSZW, which involves cooling a saturated solution at a constant rate until nucleation is detected. pbworks.com

The relationship between the maximum undercooling (ΔT_max) and the cooling rate (R) can provide insights into the nucleation order, a key parameter in nucleation kinetics.

Crystal Growth Rate Analysis and Controlling Factors

Once stable nuclei have formed, they grow into larger crystals. The rate of this growth is a critical factor in determining the final crystal size distribution. The crystal growth rate of sodium perborate tetrahydrate is influenced by several factors:

Supersaturation: The driving force for crystal growth is the level of supersaturation in the solution. Higher supersaturation generally leads to faster growth rates. dtu.dk

Temperature: Temperature affects both the solubility of sodium perborate and the kinetics of the growth process.

Sodium Metaborate Concentration: The presence of sodium metaborate in the solution can significantly influence both the solubility of sodium perborate and its nucleation and growth kinetics. researchgate.net

Crystal Size: The growth rate can also be dependent on the size of the existing crystals. researchgate.net

Research has shown that the growth and dissolution rates of sodium perborate crystals can be measured using techniques like a fluidized bed apparatus. researchgate.net These studies help in developing models that can predict and control the crystal size distribution in industrial crystallizers. researchgate.net

Agglomeration Phenomena in Sodium Perborate Tetrahydrate Crystallization

Crystal agglomeration is a phenomenon where individual crystals collide and adhere to one another, forming larger clusters or aggregates. mdpi.com This process is a critical aspect of the crystallization of sodium perborate tetrahydrate, occurring throughout the entire process, from initial nucleation to the final crystal growth stages. mdpi.comacs.org The formation of agglomerates can significantly impact the final product quality by creating a broader crystal size distribution and potentially entrapping impurities within the clustered particles. nih.gov

The mechanism of agglomeration typically involves three primary steps: inter-particle collision, adhesion through weak interaction forces (such as van der Waals forces), and the subsequent cementation of the adhered particles as they continue to grow together. mdpi.com In the context of sodium perborate tetrahydrate precipitation, agglomeration is one of the key kinetic processes, alongside crystal growth and nucleation, that must be accounted for in process modeling. acs.org

Several operational parameters have a pronounced effect on the degree of agglomeration. The main variables include the concentration of solid particles in the suspension, the size of the individual crystals, the rate of agitation or stirring, and the level of supersaturation. nih.gov For instance, the stirring rate can influence the frequency and energy of particle collisions; an appropriate increase in stirring may reduce agglomeration, but excessive agitation can lead to other issues like crystal breakage. mdpi.com In industrial models of semibatch sodium perborate tetrahydrate precipitation, the rate of agglomeration is a function of the crystal sizes of the colliding particles. acs.org

Impact of Additives on Crystallization Behavior

Additives and impurities present in the crystallization medium can profoundly alter the crystallization kinetics, crystal size, and morphology of sodium perborate tetrahydrate. These substances can influence both nucleation and growth rates, often by adsorbing onto the crystal surfaces. researchgate.netd-nb.info

One significant factor in the industrial production of sodium perborate tetrahydrate is the presence of excess sodium metaborate in the solution. Studies have shown that the sodium metaborate content has a great influence on both the solubility of sodium perborate and its nucleation kinetics. researchgate.net

Surfactants are another class of additives that have been studied. The addition of the sodium salt of butyl ester sulfate (B86663) of oleic acid, a surfactant, has been observed to reduce the nucleation rate and make the nucleation process more irregular. researchgate.net This impurity also has a selective influence on the growth of different crystal faces; some faces are unaffected, while the growth of others is inhibited. researchgate.net Research has also been conducted on the effects of silica (B1680970) (SiO₂) on the crystallization of sodium perborate tetrahydrate. researchgate.net The specific impacts of these additives are crucial for controlling the final product characteristics.

The table below summarizes the observed effects of specific additives on the crystallization of sodium perborate tetrahydrate.

Additive/ImpurityObserved EffectReference(s)
Sodium MetaborateInfluences solubility and nucleation kinetics. researchgate.net
Sodium salt of butyl ester sulfate of oleic acidReduces and irregularizes nucleation rates; selectively inhibits the growth of certain crystal faces. researchgate.net
Silica (SiO₂)Effects on crystallization have been studied. researchgate.net

Computational Modeling and Simulation of Crystallization Processes

Population Balance Modeling for Precipitation Dynamics

Population Balance Modeling (PBM) is a powerful mathematical framework used to describe the evolution of a particle size distribution over time. wikipedia.org This approach is particularly well-suited for modeling the precipitation of sodium perborate tetrahydrate, as it can simultaneously account for the complex and competing kinetic processes of nucleation, crystal growth, and agglomeration. acs.org

The core of the methodology is the population balance equation (PBE), an integro-partial differential equation that provides a balance on the number of particles of a certain size or property. acs.orgwikipedia.org For a semibatch industrial crystallizer producing sodium perborate tetrahydrate, the PBE is a fundamental component of a comprehensive model that also includes mass and energy balances. acs.org

In such a model, the PBE tracks the accumulation of crystals within discrete size classes. acs.org The equation accounts for particles entering a size class through growth from smaller classes and particles leaving a size class as they grow larger. Crucially, it also incorporates terms for the "birth" of new crystals via nucleation and the "death" of particles through agglomeration, where two smaller crystals combine to form a larger one. acs.org By solving the PBE coupled with mass and energy equations, it is possible to predict the evolution of the crystal size distribution, a key determinant of product quality. researchgate.net

Kinetic Parameter Optimization in Crystallization Models

The accuracy of a population balance model is highly dependent on the kinetic parameters used in the expressions for nucleation, growth, and agglomeration. These parameters are not typically known a priori and must be determined experimentally. mit.edu For the industrial semibatch precipitation of sodium perborate tetrahydrate, these kinetic parameters are obtained through nonlinear parametric optimization. researchgate.net

This process involves fitting the model's predictions to a range of experimental data collected over time. The data typically includes the concentration of sodium perborate tetrahydrate in the mother liquor, the total mass of the solid phase, the crystal size distribution, and the suspension temperature. researchgate.net A combined integral-differential strategy can be employed to determine the kinetic parameters from these measurements. researchgate.net

Optimization algorithms, such as the sequential quadratic programming method, are used to find the set of kinetic parameters that minimizes the difference between the model's output and the experimental data. acs.org This robust procedure allows for the quantification of parameters that describe complex, interdependent phenomena, leading to a more accurate and predictive simulation of the crystallization process. researchgate.netmit.edu

The table below lists the types of kinetic parameters that are determined through optimization for a sodium perborate tetrahydrate crystallization model.

Kinetic ProcessAssociated Parameters Determined by OptimizationReference(s)
Crystal GrowthGrowth rate constants and orders acs.orgresearchgate.net
NucleationNucleation rate constants and orders acs.orgresearchgate.net
AgglomerationAgglomeration kernels or rate constants acs.orgresearchgate.net

Computational Fluid Dynamics (CFD) for Reactor Design in Crystallization

Computational Fluid Dynamics (CFD) is a simulation tool used to analyze fluid flow, heat transfer, and associated phenomena in complex systems like chemical reactors. core.ac.uk While specific studies coupling CFD with population balance models for sodium perborate tetrahydrate crystallizers are not widely published, the application of CFD is a standard and valuable tool in the design and optimization of crystallization reactors in general. researchgate.netmit.edu

In the context of crystallization, CFD can provide detailed insights into the hydrodynamic conditions inside the reactor, which are often assumed to be perfectly mixed in simpler models but are, in reality, inhomogeneous. researchgate.net A CFD model can predict local variations in fluid velocity, temperature, and species concentration. This information is critical because crystallization kinetics (nucleation and growth) are highly dependent on local levels of supersaturation and temperature. mit.edu

By coupling CFD with population balance equations, a more spatially resolved and accurate model of the crystallization process can be achieved. mit.edunih.gov For the design of a reactor for sodium perborate tetrahydrate crystallization, CFD could be used to:

Optimize Mixing: Ensure uniform suspension of crystals and avoid settling, which can lead to uncontrolled agglomeration and growth.

Improve Heat Transfer: Design cooling coils or jackets that provide uniform temperature control, minimizing spatial variations in supersaturation that can broaden the crystal size distribution. core.ac.uk

Analyze Feed Introduction: Simulate the mixing of reactants (e.g., sodium metaborate and hydrogen peroxide solutions) to understand how the initial generation of supersaturation affects nucleation and final crystal properties. nih.gov

Scale-Up: Develop more reliable rules for scaling up a crystallizer from the laboratory or pilot scale to industrial production by maintaining similar hydrodynamic and thermal profiles. researchgate.net

This simulation-based approach allows for the evaluation of different reactor designs and operating conditions virtually, reducing the need for extensive and costly physical prototyping and experimentation. core.ac.ukdtu.dk

Advanced Characterization and Analytical Methodologies for Sodium;oxidooxy Oxo Borane;tetrahydrate

Spectroscopic Analysis of Chemical Transformations

Spectroscopic methods are pivotal in elucidating the chemical speciation and transformations of sodium perborate (B1237305) tetrahydrate. These techniques probe the molecular vibrations and electronic transitions, offering a detailed picture of its chemical nature.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Speciation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and monitoring chemical changes in sodium perborate tetrahydrate. The infrared spectrum of a compound provides a unique fingerprint based on the absorption of infrared radiation by its molecular bonds.

In the analysis of sodium perborate tetrahydrate, FTIR is instrumental in observing the vibrational modes of the borate (B1201080) groups and the associated water molecules. The spectral region between 1600 cm⁻¹ and 800 cm⁻¹ is particularly significant for quantitative analysis. deepdyve.comresearchgate.net This region allows for the differentiation and quantification of sodium perborate in complex mixtures, such as detergent powders. deepdyve.comresearchgate.netresearchgate.net By utilizing techniques like Attenuated Total Reflectance (ATR)-FTIR, researchers can obtain high-quality spectra of aqueous solutions, enabling the study of its behavior in relevant media. researchgate.netresearchgate.net

The FTIR spectrum of sodium perborate tetrahydrate is distinct from other boron-containing compounds like boric acid, diboron (B99234) trioxide, and various forms of sodium tetraborate. dassoxtr.com This specificity allows for the unambiguous identification of sodium perborate tetrahydrate and the tracking of its conversion to other species, such as sodium metaborate (B1245444), upon thermal decomposition. rsc.orgresearchgate.net The analysis of tetrahedral borate ions through FTIR provides fundamental insights into their molecular structure and normal vibrational modes. ionicviper.org

Table 1: Characteristic FTIR Spectral Regions for Sodium Perborate Analysis
Spectral Region (cm⁻¹)SignificanceAnalytical Application
1600 - 800Contains significant signals for both sodium perborate and sodium percarbonate. deepdyve.comresearchgate.netQuantitative determination in detergent powders. deepdyve.comresearchgate.net
Not specifiedDistinct spectral features that differentiate it from other boron compounds. dassoxtr.comIdentification and chemical speciation. dassoxtr.com

Applications of Fluorescence Spectroscopy for Perborate Detection

While direct fluorescence spectroscopy of sodium perborate is not common, the compound's ability to release hydrogen peroxide in aqueous solutions is exploited for its indirect detection using fluorescent probes. belinka-perkemija.com This approach relies on the highly selective reaction between hydrogen peroxide and a boronate-based fluorescent probe. nih.govnih.gov

The mechanism involves the nucleophilic addition of hydrogen peroxide to the boron atom of the probe, leading to the formation of an unstable borate ester. nih.govresearchgate.net This intermediate then undergoes hydrolysis to yield a highly fluorescent product. nih.govresearchgate.net This "turn-on" fluorescence response provides a sensitive and selective method for detecting the presence of hydrogen peroxide, and by extension, the perborate that generates it. nih.govresearchgate.net A variety of these probes have been developed, offering a range of excitation and emission wavelengths for different applications. nih.gov This method has proven effective for imaging hydrogen peroxide in living cells and has potential for broader analytical applications. nih.govnih.gov

Thermoanalytical Techniques for Kinetic and Mechanistic Characterization

Thermoanalytical techniques are essential for studying the thermal stability, decomposition pathways, and reaction kinetics of sodium perborate tetrahydrate. By monitoring the physical and chemical properties of the material as a function of temperature, these methods provide a detailed understanding of its thermal behavior.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information about decomposition and dehydration events. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as its temperature is changed, revealing phase transitions and chemical reactions. nih.govyoutube.com

The thermal decomposition of sodium perborate tetrahydrate is a multi-step process that can be effectively studied using TGA and DSC. rsc.orgresearchgate.net Upon heating, the compound first undergoes dehydration, losing its water of crystallization, followed by decomposition to form sodium metaborate and release oxygen. rsc.orgrsc.org TGA curves clearly show the distinct mass loss steps associated with these processes, while DSC curves reveal the endothermic and exothermic nature of these transformations. rsc.org

For instance, TGA-DTA (Differential Thermal Analysis) coupled with Mass Spectrometry (MS) has been used to identify the evolved gases during decomposition, confirming the release of water followed by oxygen. rsc.org These analyses show that thermal dehydration and decomposition occur in well-separated temperature regions. rsc.org

Table 2: Thermal Decomposition Stages of Sodium Perborate Tetrahydrate
ProcessTemperature RangeTechniqueObservation
DehydrationOccurs first upon heatingTGAMass loss corresponding to the removal of water molecules. rsc.org
DSCEndothermic peaks corresponding to the energy required for water removal.
DecompositionOccurs at higher temperaturesTGAFurther mass loss due to the release of oxygen. rsc.org
DSCExothermic peak associated with the decomposition to sodium metaborate. researchgate.net

Advanced Kinetic Compensation Effect Analysis

The kinetic analysis of the thermal decomposition of sodium perborate tetrahydrate can be complex due to partially overlapping reaction steps. rsc.orgresearchgate.net Advanced kinetic analysis, including the kinetic compensation effect (KCE), is employed to unravel the intricate mechanisms. The KCE describes the linear relationship often observed between the activation energy (Ea) and the pre-exponential factor (A) in the Arrhenius equation for a series of related processes. aps.org

Other Advanced Analytical Approaches

Beyond the primary spectroscopic and thermoanalytical methods, other advanced techniques contribute to a more complete characterization of sodium perborate tetrahydrate. These can include X-ray diffraction (XRD) for determining crystal structure and identifying crystalline phases formed during decomposition. cellulosechemtechnol.ro Scanning Electron Microscopy (SEM) can be used to observe changes in particle morphology during thermal treatment. cellulosechemtechnol.ro Furthermore, coupling TGA with mass spectrometry (TGA-MS) allows for the direct identification of gaseous decomposition products as they are evolved. rsc.orgresearchgate.net

Microscopic Observation Techniques for Solid-State Reactions

The study of solid-state reactions, such as the thermal decomposition of Sodium;oxidooxy(oxo)borane;tetrahydrate, is significantly enhanced by microscopic observation. rsc.orgresearchgate.net This technique provides direct visual evidence of the physical and geometric changes that occur as the reaction progresses, complementing data from thermoanalytical methods. rsc.org Researchers utilize microscopy to characterize the multistep process of thermal decomposition, which involves successive dehydration and decomposition events that ultimately form sodium metaborate. rsc.orgresearchgate.netresearchgate.net

Microscopic analyses reveal key kinetic features by allowing for the identification of contributing physicochemical and physico-geometric phenomena. rsc.org Observations focus on changes in the granular structure, the formation of new solid phases, and the progression of reaction interfaces. This visual information is critical for developing accurate kinetic models that describe the complex reaction pathways in solid-gas systems. rsc.orgresearchgate.net For instance, by observing the reactant solids at different stages of decomposition, a more detailed understanding of the reaction mechanism, such as a core-shell kinetic behavior, can be illustrated. researchgate.net

Table 1: Summary of Microscopic Observations during Thermal Decomposition

Reaction StageTemperature RangeMicroscopic ObservationInferred Phenomenon
Initial DehydrationLower TemperaturesChanges in crystal transparency and surface texture.Loss of water of hydration.
Intermediate PhasesModerate TemperaturesFormation of cracks and fissures within granules.Structural changes leading to intermediate hydrates.
DecompositionHigher TemperaturesAlteration of particle morphology, potential sintering.Conversion to sodium metaborate and release of oxygen. researchgate.net
Final ProductPost-DecompositionStabilization of a new crystalline solid phase.Formation of stable sodium metaborate. rsc.orgresearchgate.net

Gravimetric and Gaseous Oxygen Measurement for Effervescent Formations

Effervescent forms of sodium perborate are designed to release both gaseous oxygen and active oxygen upon dissolution in water. researchgate.net The characterization and optimization of these formulations rely heavily on gravimetric analysis and the direct measurement of evolved gaseous oxygen. researchgate.net These methods are employed to determine the ideal conditions for the formation of effervescent sodium perborate (ESP) from its precursor, sodium perborate monohydrate. researchgate.net

Gravimetric analysis is used to precisely track the mass loss during the preparation of ESP, which typically involves the controlled dehydration of a precursor. researchgate.net This mass loss corresponds directly to the removal of water, and its accurate measurement is crucial for ensuring the optimal formation of the effervescent compound. For example, research has shown that a dehydration temperature of 125 °C results in a mass loss that corresponds closely to one mole of water per mole of sodium perborate monohydrate, maximizing the yield of effervescent oxygen. researchgate.net

Direct measurement of the evolved gaseous oxygen quantifies the performance of the effervescent product. researchgate.net This is a critical parameter for quality control and stability studies. Freshly prepared ESP can generate a significant amount of effervescent oxygen by weight, but its stability can be compromised by exposure to ambient conditions. researchgate.net Quantifying this oxygen release over time provides essential data on the product's shelf-life and efficacy. researchgate.net

Table 2: Gaseous Oxygen Yield from Effervescent Sodium Perborate (ESP)

Dehydration Temperature (°C)Mass LossEffervescent Oxygen Yield (wt %)
125Corresponds to ~1 mole H₂O10.1 (freshly prepared)
Ambient (26 °C, post-exposure)N/AFalls to 1.35% of initial value

Computational and Theoretical Chemistry of Sodium;oxidooxy Oxo Borane;tetrahydrate

Quantum Mechanical Investigations

Quantum mechanical methods are employed to solve the Schrödinger equation for a given molecular system, yielding detailed information about its electronic properties and energetics. For sodium perborate (B1237305) tetrahydrate, these investigations focus on the dimeric perborate anion, [B₂(O₂)₂(OH)₄]²⁻, which governs the compound's chemical behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a system based on its electron density. DFT studies on systems analogous to the perborate anion, such as other borates and peroxo-compounds, provide a framework for understanding its structure and reactivity. researchgate.netaip.orgresearchgate.net

DFT calculations can determine optimized geometries, including bond lengths and angles, and the distribution of electronic charge within the [B₂(O₂)₂(OH)₄]²⁻ anion. The central feature of this anion is the peroxo-bridge (B-O-O-B), which is the source of its oxidizing properties. The reactivity of the compound is largely dictated by the electronic properties of the boron atoms and the peroxide (-O-O-) linkage. Boron atoms act as Lewis acid sites, susceptible to nucleophilic attack, which is a key step in the hydrolysis reaction that releases hydrogen peroxide. mdpi.comnih.gov

DFT calculations on related borate (B1201080) systems, such as lithium [1,2-benzenediolato(2-)-O,O′ oxalato]borate, show that the highest occupied molecular orbital (HOMO) energies correlate with oxidation potentials, indicating that anions with electron-withdrawing groups are more resistant to oxidation. researchgate.net This principle can be extended to understand the stability and oxidizing strength of the perborate anion. The calculated parameters for borate and peroxide structures provide a basis for modeling the perborate anion.

ParameterDescriptionTypical Calculated Value (Å / °)Significance
B-O Bond LengthDistance between Boron and Oxygen in the borate framework.1.46 - 1.51Indicates the strength and nature of the B-O bond.
O-O Bond LengthDistance between Oxygen atoms in the peroxide group.~1.49Characteristic of a peroxide bond, crucial for its oxidizing properties.
B-O-B AngleAngle within the borate network.105° - 107°Defines the geometry of the anion.
HOMO-LUMO GapEnergy difference between the highest occupied and lowest unoccupied molecular orbitals.VariesRelates to the chemical reactivity and kinetic stability of the molecule.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to study the excited states of molecules and predict their optical properties, such as UV-Visible absorption spectra. researchgate.netnih.gov While specific TDDFT studies on sodium perborate tetrahydrate are not widely available, the methodology has been successfully applied to related borate glasses and other materials to simulate their spectral profiles. nih.govresearchgate.net

The approach involves calculating the response of the system's electrons to a time-dependent electric field, like that of light. This allows for the determination of excitation energies and oscillator strengths, which correspond to the peaks in an absorption spectrum. For the perborate anion, TDDFT could identify electronic transitions, likely involving the peroxide linkage and non-bonding oxygen orbitals, which would be responsible for any absorption in the UV region. Studies on borate glasses doped with transition metal oxides have successfully used TDDFT to interpret their optical properties and the effect of dopants on the electronic structure and energy gap. ekb.eg

PropertyDescriptionExample Calculated Value (Borate Glass System)Relevance to Perborate
Optical Energy Gap (Eg)The energy required to excite an electron from the valence band to the conduction band.3.03 - 3.25 eVIndicates the wavelength of light the material will absorb; a high gap suggests UV absorption. ekb.eg
Major Excitation EnergyEnergy of the most probable electronic transition.~4-5 eVCorresponds to the peak wavelength (λmax) in the UV-Vis spectrum.
Oscillator StrengthThe probability of a given electronic transition occurring.DimensionlessDetermines the intensity of an absorption peak.

Quantum chemical calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and calculating activation energy barriers. rsc.org For sodium perborate, the most important reaction is its hydrolysis in water to release hydrogen peroxide and borate.

Recent studies on the hydrolysis of borate networks using DFT and ab initio methods provide a detailed model for this process. mdpi.comnih.gov The mechanism involves the nucleophilic attack of a water molecule on one of the electron-deficient boron atoms in the [B₂(O₂)₂(OH)₄]²⁻ anion. Calculations can map the entire potential energy surface of the reaction, revealing the lowest energy pathway. These studies show that the presence of additional water molecules can stabilize the transition state, lowering the activation energy barrier. mdpi.comnih.gov The reaction is found to be more favorable in basic environments. nih.gov

Reaction StepDescriptionCalculated Activation Energy (ΔE) in Borate Systems (eV)
Hydrolysis with 1 H₂ONucleophilic attack by a single water molecule on a B-O-B bridge.~0.8 - 1.0 eV mdpi.com
Hydrolysis with 3 H₂OWater-assisted nucleophilic attack, where additional water molecules stabilize the transition state.~0.5 - 0.7 eV mdpi.com
Hydrolysis (Basic pH)Attack by a hydroxide (B78521) ion (OH⁻), which is a stronger nucleophile.Significantly lower barrier nih.gov

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. This approach is well-suited for studying condensed-phase systems, such as the crystalline structure of sodium perborate tetrahydrate and its interactions with the surrounding environment.

Atomistic simulations treat every atom in the system as an individual particle, offering a high-resolution view of molecular interactions. Coarse-grained (CG) simulations, in contrast, group several atoms into single "beads" to model larger systems over longer timescales, albeit at a lower resolution. ethz.chnih.gov

For sodium perborate tetrahydrate, atomistic MD simulations can be used to study the structure and dynamics of the crystal lattice. Such simulations would provide insights into the hydrogen bonding network involving the four water molecules of hydration and the hydroxyl groups of the perborate anion. MD studies on aqueous solutions of sodium borate and other salts reveal detailed information about ion hydration, including the structure of water molecules in the first and second hydration shells and the calculation of diffusion coefficients. ucl.ac.ukresearchgate.net These simulations help in understanding how the sodium cations and perborate anions are stabilized by water, which is fundamental to the compound's solubility and crystal structure.

ParameterDescriptionTypical Value from MD (Aqueous Na⁺ systems)Relevance to Perborate Tetrahydrate
Na⁺-O (Water) RDF PeakThe most probable distance between a sodium ion and the oxygen of a water molecule in its first hydration shell.~2.3 - 2.5 Å ucl.ac.uknih.govDefines the structure of water around the sodium ions in the hydrated crystal.
Water Diffusion CoefficientA measure of the mobility of water molecules.~2.3 x 10⁻⁹ m²/s (in bulk water)Can be calculated for the water of hydration to understand its dynamics within the crystal lattice.
Anion-Water H-Bond LifetimeThe average duration of a hydrogen bond between the anion and a water molecule.Picoseconds (ps)Characterizes the strength and dynamics of the hydrogen bonding network in the crystal.

Understanding reactions that occur at the interface between a solid and a gas is critical for processes like catalysis, corrosion, and dehydration. nih.govyoutube.com The thermal dehydration of sodium perborate tetrahydrate, where water vapor is released, is a solid-gas reaction that can be modeled using MD or related simulation techniques.

Simulations of such phenomena typically involve constructing a slab model of the solid crystal, exposing a specific surface to a gas phase. acs.orgresearchgate.net By simulating the system at different temperatures, researchers can observe the initial steps of the reaction at an atomistic level. For sodium perborate, this would involve monitoring the dynamics of the surface water molecules, their desorption from the crystal surface, and any subsequent rearrangement of the crystal lattice. Ab initio MD simulations can rationalize how gas molecules dissociate and interact with a surface, leading to different reaction mechanisms. nih.gov These computational models can help elucidate the kinetics and atomistic pathways of the dehydration process, linking macroscopic observations to molecular-level events. researchgate.netscispace.com

Mechanistic Modeling of Complex Chemical Systems

A significant area of research has been the role of sodium perborate as an oxidant in complex chemical systems, such as oscillating reactions. In these systems, the concentrations of intermediates fluctuate periodically, leading to observable oscillations in properties like pH and electrical potential. Computational simulations are employed to model these dynamic behaviors. These models are built upon proposed reaction mechanisms, which include numerous elementary steps involving various perborate species.

Theoretical studies have highlighted that in neutral to alkaline solutions, the primary reactive species are not simply hydrogen peroxide, but rather peroxoborate anions such as [(HO)₃B(OOH)]⁻ and [(HO)₂B(OOH)]₂²⁻. It is hypothesized that the oxidation reactions involving these perborate intermediates are significantly faster than those of hydrogen peroxide alone. Mechanistic models and simulations of these complex systems are constructed based on these assumptions to replicate the experimentally observed oscillatory dynamics.

The catalytic effect of borate on the reactions of hydrogen peroxide is a key aspect of these mechanistic models. The formation of a highly reactive cyclic intermediate, dioxaborirane, has been proposed as a crucial step in the oxidation of various substrates. While detailed computational data on the specific energetics of these reactions are not extensively available in the literature, kinetic and theoretical studies support its role as a catalytic intermediate.

The thermal decomposition of sodium perborate tetrahydrate into sodium metaborate (B1245444) is another complex process that has been investigated using mechanistic modeling. This multi-step reaction involves successive dehydration and decomposition stages. Kinetic models, including model-fitting and model-free methods, have been applied to thermogravimetric data to determine the kinetic parameters of these processes. These models help in understanding the complex solid-state reaction mechanisms, which are influenced by factors such as heat and mass transfer.

While comprehensive ab initio or Density Functional Theory (DFT) studies with detailed tables of calculated activation energies and transition state geometries for the reactions of sodium;oxidooxy(oxo)borane;tetrahydrate are not readily found in the cited literature, the existing mechanistic and kinetic modeling provides a foundational understanding of its behavior in complex chemical systems.

Table 1: Key Species in the Mechanistic Modeling of Aqueous Sodium Perborate Systems

Species NameChemical FormulaRole in Reaction Mechanism
Sodium Perborate TetrahydrateNaBO₃·4H₂OPrecursor to active oxidizing species
Hydrogen PeroxideH₂O₂Product of hydrolysis and oxidizing agent
Monoperoxoborate anion[(HO)₃B(OOH)]⁻Reactive intermediate in oxidation reactions
Diperoxoborate anion[(HO)₂B(OOH)]₂²⁻Reactive intermediate in oxidation reactions
DioxaboriraneCH₂O₂BProposed catalytic intermediate
Sodium MetaborateNaBO₂Final product of thermal decomposition

Environmental Transformation Pathways of Sodium;oxidooxy Oxo Borane;tetrahydrate

Degradation Mechanisms in Aquatic Systems

Upon entering an aquatic environment, sodium perborate (B1237305) tetrahydrate undergoes rapid hydrolysis. atamanchemicals.comsciencemadness.orgatamanchemicals.com This process involves the breakdown of the perborate anion in the presence of water to yield hydrogen peroxide and borate (B1201080). atamanchemicals.comatamanchemicals.comwikipedia.org The hydrolysis reaction can be represented as follows:

[B₂O₄(OH)₄]²⁻ + 2H₂O ⇌ 2[B(OH)₃(OOH)]⁻

The resulting peroxoborate anion exists in equilibrium with boric acid (B(OH)₃) and the hydroperoxyl anion (HO₂⁻). wikipedia.org This equilibrium is central to the compound's function as an oxidizing agent, as it serves as a stable source of hydrogen peroxide in solution. atamanchemicals.com

The hydrogen peroxide generated is the primary agent of oxidation and is itself subject to further degradation. In typical domestic wastewater, even at high concentrations, hydrogen peroxide is degraded very rapidly, with half-lives ranging from a few minutes to less than ten minutes. heraproject.comresearchgate.net This rapid degradation mitigates the immediate ecotoxicological risk of the peroxide component in receiving waters. researchgate.net The ultimate degradation of hydrogen peroxide results in the formation of water and oxygen.

The boron component, primarily in the form of borate, is the more persistent degradation product. ataman-chemicals.comeuropa.eu Unlike the peroxide component, boron is a chemical element and does not degrade further; instead, it transforms into various inorganic species depending on the physicochemical conditions of the water. nih.gov

Advanced Oxidation Processes (AOPs) for Pollutant Abatement

The ability of sodium perborate to generate hydrogen peroxide upon dissolution makes it a valuable component in Advanced Oxidation Processes (AOPs) for the treatment of contaminated water and wastewater. AOPs are designed to generate highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. mdpi.com

The combination of ultraviolet (UV) radiation with sodium perborate creates a potent AOP system (UV/NaBO₃). In this process, the hydrogen peroxide generated from the hydrolysis of sodium perborate undergoes photolysis upon exposure to UV light, leading to the formation of hydroxyl radicals:

H₂O₂ + hv → 2 •OH

The performance of the UV/sodium perborate AOP has been compared with other peroxide-based AOPs, most notably the UV/hydrogen peroxide (UV/H₂O₂) system. Studies have shown that sodium perborate performs similarly to liquid hydrogen peroxide in terms of pollutant degradation efficiency under comparable conditions. mdpi.comresearchgate.netaemas.com

A comparative study on the removal of 1,4-dioxane (B91453) from tertiary wastewater effluent found that the UV/NaBO₃ AOP resulted in a 43.9% removal, while an equivalent UV/H₂O₂ AOP achieved a 42.8% removal. mdpi.comresearchgate.netaemas.comucf.edu Another study focusing on the reduction of natural organic matter (NOM) also found that both oxidants were able to significantly reduce aromatic carbon and dissolved organic carbon concentrations. elsevierpure.com While hydrogen peroxide performed slightly better for dissolved organic carbon reduction, both performed similarly for the reduction of aromatic compounds. elsevierpure.com

The primary advantages of using sodium perborate over liquid hydrogen peroxide in AOPs are logistical. As a stable, solid compound, sodium perborate is safer and more convenient to transport and store than concentrated, and often unstable, liquid hydrogen peroxide solutions. mdpi.comresearchgate.netucf.edu This makes it a particularly attractive option for remote or mobile water treatment operations. mdpi.comresearchgate.netaemas.com However, a significant drawback is the higher cost of sodium perborate compared to hydrogen peroxide for an equivalent amount of active oxygen. mdpi.comresearchgate.netucf.edu

Oxidant SystemTarget PollutantRemoval EfficiencyReference
UV/Sodium Perborate1,4-Dioxane43.9% mdpi.comresearchgate.netaemas.comucf.edu
UV/Hydrogen Peroxide1,4-Dioxane42.8% mdpi.comresearchgate.netaemas.comucf.edu
UV/Sodium PerborateHumic Acids88.8% mdpi.commdpi.com
UV/Hydrogen PeroxideHumic Acids40.2% mdpi.commdpi.com
UV/Sodium PerborateNatural Organic Matter (Aromatic Carbon)46-66% elsevierpure.com
UV/Hydrogen PeroxideNatural Organic Matter (Aromatic Carbon)46-66% elsevierpure.com

Chemical Fate of Boron Species in Aqueous Environments

Following the degradation of sodium perborate, the resulting boron species persist in the aquatic environment and their fate is governed by the solution's pH and boron concentration. europa.eumdpi.com In most natural waters, where boron concentrations are relatively low, the predominant forms are undissociated boric acid (B(OH)₃) and the borate anion (B(OH)₄⁻). mdpi.commdpi.com

The equilibrium between these two species is pH-dependent. mdpi.com At a pH below approximately 9.2, which is typical for most surface waters, the uncharged boric acid molecule is the dominant species. researchgate.net Above this pH, the tetrahedral borate anion becomes more prevalent. mdpi.com

At higher boron concentrations, which might be found in certain industrial effluents, the formation of more complex polyborate ions can occur. mdpi.comacs.org These can include species such as B₃O₃(OH)₄⁻ and B₄O₅(OH)₄²⁻. mdpi.comacs.org The distribution of these various boron species is crucial for understanding the element's mobility and bioavailability in the environment. Boric acid, being a neutral molecule, has a low potential for adsorption to sediments and is therefore highly mobile in aquatic systems. europa.euredox.com Due to its ionic nature, there is also a low potential for bioaccumulation in organisms. redox.com

pH RangeDominant Boron Species (at low concentrations)
< 9.2Boric Acid (B(OH)₃)
> 9.2Borate Anion (B(OH)₄⁻)

Advanced Applications of Sodium;oxidooxy Oxo Borane;tetrahydrate in Chemical Synthesis and Catalysis

Applications as an Oxidizing Reagent in Organic Synthesis

Sodium perborate (B1237305) tetrahydrate is a highly effective oxidizing reagent for a variety of functional group transformations in organic synthesis. It is valued for its low cost, safety, and operational simplicity. Its oxidizing power can be modulated by the choice of solvent and reaction conditions, particularly with the addition of acids like acetic acid, which can generate more potent oxidizing species.

One of the notable applications of sodium perborate is in the oxidation of organoboranes. This reaction is a crucial step in the hydroboration-oxidation sequence, converting organoboranes into alcohols. Sodium perborate offers a mild and efficient alternative to the traditional alkaline hydrogen peroxide method, often providing higher yields. orgsyn.orgorganic-chemistry.org The proposed mechanism suggests that the borate (B1201080) acts as a more effective leaving group compared to the hydroxide (B78521) ion generated in hydrogen peroxide oxidations. orgsyn.org

Sodium perborate in acetic acid is a powerful combination for various oxidative transformations. This system is effective for the oxidation of aromatic aldehydes to carboxylic acids, iodoarenes to (diacetoxyiodo)arenes, and azines to their corresponding N-oxides. organic-chemistry.org It also facilitates the smooth oxidative hydration of nitriles to amides. organic-chemistry.org Furthermore, this reagent combination can convert various sulfur-containing heterocycles into their S,S-dioxides. organic-chemistry.org

The versatility of sodium perborate is further demonstrated in its ability to oxidize primary aromatic amines to their corresponding nitro compounds, often in the presence of a catalyst such as tungstophosphoric acid in micellar media. organic-chemistry.org It is also employed in the conversion of oximes to nitro compounds when used in glacial acetic acid. organic-chemistry.org

A significant application lies in the Baeyer-Villiger oxidation, where ketones are converted to esters or lactones. Sodium perborate tetrahydrate in formic acid has been used for the regioselective oxidation of chloroketo acids in the synthesis of the Corey aldehyde, a key intermediate in prostaglandin synthesis. researchgate.net Additionally, it is used for the epoxidation of α,β-unsaturated ketones, a mild and convenient method for synthesizing α,β-epoxyketones. researchgate.net The oxidation of thioethers to either sulfoxides or sulfones can also be efficiently achieved with sodium perborate. researchgate.netwikipedia.org

The following table summarizes some of the key oxidative applications of sodium perborate tetrahydrate in organic synthesis:

Substrate TypeReagent SystemProduct TypeReference(s)
OrganoboranesSodium perborate tetrahydrate in water/THFAlcohols orgsyn.orgorganic-chemistry.org
Aromatic AldehydesSodium perborate in acetic acidCarboxylic Acids organic-chemistry.org
IodoarenesSodium perborate in acetic acid(Diacetoxyiodo)arenes organic-chemistry.org
AzinesSodium perborate in acetic acidN-Oxides organic-chemistry.org
Sulfur HeterocyclesSodium perborate in acetic acidS,S-Dioxides organic-chemistry.org
NitrilesSodium perborate in aqueous methanolAmides organic-chemistry.org
Primary Aromatic AminesSodium perborate tetrahydrate, tungstophosphoric acidNitro Compounds organic-chemistry.org
OximesSodium perborate in glacial acetic acidNitro Compounds organic-chemistry.org
Ketones (Baeyer-Villiger)Sodium perborate tetrahydrate in formic acidEsters/Lactones researchgate.net
α,β-Unsaturated KetonesSodium perborate in water and a cosolventα,β-Epoxyketones researchgate.net
ThioethersSodium perborateSulfoxides/Sulfones researchgate.netwikipedia.org

Catalytic Roles and Reaction Mechanisms

Beyond its role as a stoichiometric oxidant, sodium perborate tetrahydrate also participates in and facilitates various catalytic reactions. Its ability to release hydrogen peroxide in a controlled manner upon dissolution in water is central to its catalytic activity. However, spectroscopic studies, including NMR and Raman, have shown that in solution, an equilibrium exists that includes peroxoborate anions. organic-chemistry.org These species can act as nucleophilic oxidants, delivering the hydroperoxide anion at a lower pH than when hydrogen peroxide is used alone. organic-chemistry.org

The combination of sodium perborate with acetic acid generates more powerful oxidizing species. organic-chemistry.org While this can lead to the formation of peracetic acid, the reaction is more complex, with evidence suggesting that intermediate peracetoxyboron species may act directly on organic substrates. organic-chemistry.org This activation of sodium perborate enhances its efficacy in various oxidation reactions.

Sodium perborate has been utilized as an oxidant in palladium-catalyzed C-H acyloxylation of alkenes, demonstrating its utility in modern catalytic C-H functionalization reactions. organic-chemistry.org In this context, it serves as an inexpensive and environmentally friendly terminal oxidant. It has also been reported to act as a catalyst itself, for instance, in the nitration of aromatic compounds mediated by NaNO2/KHSO4 in an aqueous acetonitrile medium. researchgate.net

The mechanism of oxidation by sodium perborate is believed to involve the nucleophilic attack of a peroxide species on the substrate. In the case of organoborane oxidation, the mildness of the reaction is attributed to having borate as a superior leaving group compared to the hydroxide ion formed during oxidation with hydrogen peroxide alone. organic-chemistry.org For the epoxidation of α,β-unsaturated ketones, the proposed mechanism involves the nucleophilic addition of the perborate anion to the alkene, followed by the loss of borate to form the epoxide. acsgcipr.org

The following table provides examples of catalytic systems involving sodium perborate tetrahydrate:

Catalytic SystemReaction TypeRole of Sodium PerborateReference(s)
Palladium / Sodium PerborateC-H Acyloxylation of AlkenesTerminal Oxidant organic-chemistry.org
Sodium Perborate / NaNO2 / KHSO4Nitration of Aromatic CompoundsCatalyst researchgate.net
Tungstophosphoric acid / Sodium PerborateOxidation of Primary Aromatic AminesOxidant organic-chemistry.org
Bismuth(V) compound / Sodium PerborateOxidation of Hydrazones to Diazo CompoundsTerminal Oxidant organic-chemistry.org

Design and Application in Novel Redox Systems

The unique properties of sodium perborate tetrahydrate have led to its incorporation into novel redox systems, expanding its applications beyond traditional organic synthesis. A significant area of development is its use in advanced oxidation processes (AOPs) for environmental remediation. The UV/NaBO3 AOP has been investigated for the degradation of persistent organic pollutants like 1,4-dioxane (B91453) in wastewater. ucf.edumdpi.comresearchgate.netaemas.com In these systems, ultraviolet light facilitates the generation of highly reactive hydroxyl radicals from the peroxide species released by sodium perborate, leading to the breakdown of contaminants. ucf.edumdpi.com Studies have shown that the performance of UV/NaBO3 AOP is comparable to the more commonly used UV/H2O2 AOP. ucf.edumdpi.comresearchgate.netaemas.com

Another innovative application of sodium perborate is in the field of nonlinear chemical dynamics, specifically in the design of chemical oscillators. It has been successfully used as an alternative oxidizing agent to hydrogen peroxide in certain oscillatory reactions. nih.govnih.govfrontiersin.org For example, it has been substituted for H2O2 in the copper(II)-catalyzed reaction with thiocyanate, leading to potential oscillations. nih.govnih.gov The mechanism in these systems is complex, with suggestions that the perborate species themselves, such as (HO)3B(OOH)⁻ and (HO)2B(OOH)2⁻, are kinetically significant and may react faster than hydrogen peroxide, thus driving the oscillatory behavior. nih.govnih.govfrontiersin.org

The following table highlights some of the novel redox systems employing sodium perborate tetrahydrate:

Novel Redox SystemApplicationKey FeaturesReference(s)
UV/NaBO3 Advanced Oxidation ProcessWastewater Treatment (Degradation of 1,4-dioxane)Comparable performance to UV/H2O2; solid source of oxidant offers logistical advantages. ucf.edumdpi.comresearchgate.netaemas.com
Perborate-based Chemical OscillatorsNonlinear Chemical DynamicsSodium perborate replaces hydrogen peroxide as the oxidant; perborate species may have a direct role in the oscillatory mechanism. nih.govnih.govfrontiersin.org

Q & A

Q. What are the optimal synthesis conditions for sodium perborate tetrahydrate (SPT) in laboratory settings, and how can purity be validated?

SPT is synthesized by reacting sodium borate (e.g., borax) with hydrogen peroxide under controlled pH (9–10) and temperature (40–60°C). Purity is confirmed via titration (active oxygen content), X-ray diffraction (XRD) for crystallinity, and thermogravimetric analysis (TGA) to verify hydration state . For example, TGA should show a 4:1 molar ratio of water loss relative to SPT.

Q. Which spectroscopic methods are most suitable for characterizing SPT’s structure and hydration state?

  • XRD : Identifies crystalline structure and confirms the tetrahydrate form by comparing with reference patterns (e.g., ICDD database) .
  • FT-IR : Detects B-O and peroxide (O-O) bonds (peaks at ~880 cm⁻¹ for peroxoborate species) .
  • ¹¹B NMR : Differentiates between trigonal (BO₃) and tetrahedral (BO₄) boron coordination .

Q. What safety protocols are critical when handling SPT in laboratory environments?

SPT exhibits moderate acute toxicity (rat oral LD₅₀: 1,200 mg/kg) and causes severe eye irritation. Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Waste disposal should follow guidelines for oxidizing agents (UN 1479, Class 5.1) .

Advanced Research Questions

Q. How can kinetic parameters (growth, nucleation rates) for SPT crystallization be determined experimentally?

A combined mass-energy-population balance model optimizes parameters using:

  • Laser diffraction : Measures real-time crystal size distribution (CSD).
  • In-situ Raman spectroscopy : Monitors supersaturation during precipitation.
  • Parametric optimization : Nonlinear fitting of CSD and temperature data to refine agglomeration and growth rates .

Q. What experimental approaches resolve contradictions in SPT’s oxidative efficiency across solvent systems?

Conflicting data may arise from solvent polarity or peroxide stability. Methodological recommendations:

  • Controlled pH studies : SPT’s oxidative capacity peaks in alkaline conditions (pH > 9).
  • Competitive kinetics : Compare reaction rates with alternative oxidizers (e.g., H₂O₂) under identical conditions.
  • EPR spectroscopy : Detect radical intermediates (e.g., •OH) to elucidate mechanistic pathways .

Q. How does hydration state influence SPT’s stability and reactivity in aqueous solutions?

The tetrahydrate form (NaBO₃·4H₂O) stabilizes peroxoborate ions ([B₂(O₂)₂(OH)₄]²⁻), enhancing oxidative longevity compared to anhydrous forms. Stability tests under varying humidity and temperature show:

  • Dehydration at >60°C : Converts to monohydrate, reducing active oxygen yield.
  • Hydrolysis in acidic media : Releases H₂O₂ but forms boric acid (H₃BO₃), altering reaction pathways .

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